molecular formula C43H40N6O3 B040453 Trityl olMesartan acid CAS No. 761404-85-7

Trityl olMesartan acid

Cat. No. B040453
Key on ui cas rn: 761404-85-7
M. Wt: 688.8 g/mol
InChI Key: WBRMIXBFMUWHHX-UHFFFAOYSA-N
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Patent
US08048904B2

Procedure details

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityltetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylic acid dehydrate (100 g) was suspended in acetone (1 L) & heated to reflux; the solution obtained was added to suspension of potassium carbonate (15 g), potassium iodide (6 g) & 4-chloromethyl-5-methyl-1,3-dioxol-2-one (35 g) in acetone (500 mL) at reflux temperature. Reaction mass was refluxed for 2-6 hrs. After competition of reaction, the reaction mass was filtered & the acetone was distilled from combined mother liquor. The residue obtained was dissolved in toluene (1 L) toluene layer was washed with brine (3×250 mL). Toluene was removed under reduced pressure & residue thus obtained was recrystallized from methanol to give trityl Olmesartan
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1[N:6]=[C:7]([CH2:50][CH2:51][CH3:52])[N:8]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[C:26]3[N:30]([C:31]([C:44]4[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=4)([C:38]4[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=4)[C:32]4[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=4)[N:29]=[N:28][N:27]=3)=[CH:16][CH:15]=2)[C:9]=1[C:10]([OH:12])=[O:11])([CH3:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH2:62][C:63]1[O:64][C:65](=[O:69])[O:66][C:67]=1[CH3:68]>CC(C)=O.C1(C)C=CC=CC=1>[CH3:52][CH2:51][CH2:50][C:7]1[N:8]([CH2:13][C:14]2[CH:15]=[CH:16][C:17]([C:20]3[C:21]([C:26]4[N:30]([C:31]([C:44]5[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=5)([C:38]5[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=5)[C:32]5[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=5)[N:29]=[N:28][N:27]=4)=[CH:22][CH:23]=[CH:24][CH:25]=3)=[CH:18][CH:19]=2)[C:9]([C:10]([O:12][CH2:68][C:67]2[O:66][C:65](=[O:69])[O:64][C:63]=2[CH3:62])=[O:11])=[C:5]([C:2]([OH:1])([CH3:3])[CH3:4])[N:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC(C)(C)C=1N=C(N(C1C(=O)O)CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
35 g
Type
reactant
Smiles
ClCC=1OC(OC1C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2-6 hrs
Duration
4 (± 2) h
CUSTOM
Type
CUSTOM
Details
After competition of reaction
FILTRATION
Type
FILTRATION
Details
the reaction mass was filtered
DISTILLATION
Type
DISTILLATION
Details
the acetone was distilled
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
was washed with brine (3×250 mL)
CUSTOM
Type
CUSTOM
Details
Toluene was removed under reduced pressure & residue
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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